Technical Monograph: Ethyl 2-(9H-fluoren-9-yl)acetate
Technical Monograph: Ethyl 2-(9H-fluoren-9-yl)acetate
Part 1: Executive Summary & Chemical Identity
Ethyl 2-(9H-fluoren-9-yl)acetate is a specialized fluorene derivative utilized primarily as a rigid structural motif in the synthesis of optoelectronic materials (OLEDs) and as a pharmacophore intermediate in medicinal chemistry. Its structure consists of a fluorene core substituted at the 9-position with an ethyl acetate side chain. This specific substitution pattern breaks the planarity of the fluorene system slightly at the C9 position (sp³ hybridization), introducing a "hinge" effect that is critical for controlling solubility and stacking in polymer matrices.
Chemical Profile
| Property | Specification |
| CAS Number | 159803-52-8 |
| IUPAC Name | Ethyl 2-(9H-fluoren-9-yl)acetate |
| Molecular Formula | C₁₇H₁₆O₂ |
| Molecular Weight | 252.31 g/mol |
| SMILES | CCOC(=O)CC1C2=CC=CC=C2C3=CC=CC=C13 |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water |
| Key Hazards | Irritant (H315, H319, H335); Precursors are lachrymators |
Part 2: Synthesis & Reaction Mechanism
The synthesis of Ethyl 2-(9H-fluoren-9-yl)acetate is a classic example of carbanion-mediated nucleophilic substitution . The acidity of the C9 protons in fluorene (pKa ≈ 22.6 in DMSO) allows for deprotonation by strong bases, generating a stable aromatic cyclopentadienyl-type anion. This nucleophile then attacks an electrophilic alkylating agent.
Core Synthetic Pathway: C9-Alkylation
The most robust protocol involves the reaction of fluorene with ethyl bromoacetate (or chloroacetate) in the presence of a strong base such as Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu).
Reaction Logic
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Activation: The base removes a proton from the C9 position of fluorene. The resulting anion is stabilized by resonance across the biphenyl system.
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Nucleophilic Attack: The fluorenyl anion performs an S_N2 attack on the
-carbon of ethyl bromoacetate, displacing the bromide ion. -
Termination: The reaction is quenched, and the ester product is isolated.
Mechanistic Visualization
Figure 1: Mechanistic pathway for the synthesis of CAS 159803-52-8 via base-mediated alkylation.
Part 3: Experimental Protocol (Self-Validating)
Objective: Synthesis of Ethyl 2-(9H-fluoren-9-yl)acetate on a 10 mmol scale.
Safety Warning: Ethyl bromoacetate is a potent lachrymator and toxic.[1] All operations must be performed in a fume hood. Sodium hydride (NaH) is water-reactive.
Materials
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Fluorene (1.66 g, 10 mmol)
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Sodium Hydride (60% dispersion in oil, 0.48 g, 12 mmol)
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Ethyl Bromoacetate (1.2 mL, 11 mmol)
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Tetrahydrofuran (THF), anhydrous (30 mL)
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Ammonium Chloride (sat.[1] aq.)
Step-by-Step Methodology
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Inert Atmosphere Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
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Anion Generation:
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Add NaH (0.48 g) to the flask. Wash twice with dry hexane to remove mineral oil if high purity is required (optional).
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Add anhydrous THF (15 mL) and cool to 0°C in an ice bath.
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Dissolve Fluorene (1.66 g) in THF (10 mL) and add dropwise to the NaH suspension over 15 minutes.
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Observation Check: The solution should turn bright yellow/orange, indicating the formation of the fluorenyl anion. Stir at room temperature for 1 hour.
-
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Alkylation:
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Cool the mixture back to 0°C.
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Add Ethyl Bromoacetate (1.2 mL) dropwise.
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Causality: Slow addition prevents exotherms and minimizes dialkylation side products.
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Allow the reaction to warm to room temperature and stir for 3–5 hours.
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Endpoint Validation: Monitor by TLC (Hexane/EtOAc 9:1). The fluorescent fluorene spot (Rf ~0.8) should disappear, replaced by a slightly more polar product spot.
-
-
Work-up:
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Quench carefully with saturated NH₄Cl solution (10 mL).
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Extract with Ethyl Acetate (3 x 20 mL).
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Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
-
Purification:
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Recrystallize from Ethanol or perform column chromatography (Silica gel, Hexane -> 5% EtOAc/Hexane).
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Part 4: Analytical Characterization
To validate the identity of the synthesized compound, compare spectral data against the following predictive values derived from the fluorene scaffold.
¹H NMR Prediction (CDCl₃, 400 MHz)
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Logic |
| 7.75 - 7.70 | Multiplet | 2H | Ar-H (4, 5) | Characteristic aromatic "bay" protons (deshielded). |
| 7.55 - 7.30 | Multiplet | 6H | Ar-H | Remaining aromatic protons. |
| 4.65 | Triplet (J=7Hz) | 1H | C9-H | Benzylic proton coupled to the adjacent CH₂ group. |
| 4.15 | Quartet (J=7Hz) | 2H | O-CH₂ -CH₃ | Typical ethyl ester methylene signal. |
| 2.85 | Doublet (J=7Hz) | 2H | CH-CH₂ -CO | Methylene bridge protons coupled to C9-H. |
| 1.20 | Triplet (J=7Hz) | 3H | O-CH₂-CH₃ | Typical ethyl ester methyl signal. |
Quality Control Checkpoints
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Absence of Singlet at ~3.9 ppm: This would indicate unreacted fluorene (C9-H₂).
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Coupling Verification: The C9-H must appear as a triplet (or dd), not a singlet. A singlet implies the side chain is missing or the ring is fully substituted (dialkylation).
Part 5: Applications in Drug Discovery & Materials
Optoelectronic Materials (OLEDs)
The fluorene unit is a "privileged structure" in organic electronics due to its high quantum efficiency and thermal stability.
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Function: CAS 159803-52-8 serves as a monomer precursor. The ester group can be hydrolyzed to the acid and converted to an amide or reduced to an alcohol to attach charge-transporting moieties.
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Benefit: The C9-substitution prevents "excimer formation" (pi-stacking aggregates that quench fluorescence) by introducing steric bulk perpendicular to the aromatic plane.
Pharmaceutical Intermediates
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Auxin Transport Inhibitors: The hydrolyzed acid form (Fluorene-9-acetic acid) is a known plastid transport inhibitor in plant biology, used to study auxin polar transport.
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Ligand Synthesis: The ester can be converted into hydrazides (e.g., reaction with hydrazine hydrate) to form Schiff base ligands for antimicrobial thiazole derivatives.
Figure 2: Downstream synthetic utility of Ethyl 2-(9H-fluoren-9-yl)acetate.
References
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Kaur, A. P., et al. (2020).[2][3] Synthesis and Antimicrobial Evaluation of Thiazole Derivatives from Fluorene Precursors. MDPI. Retrieved from [Link]
